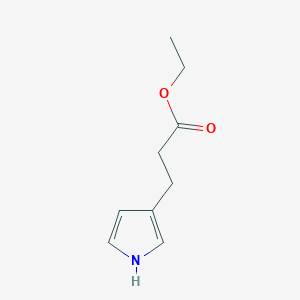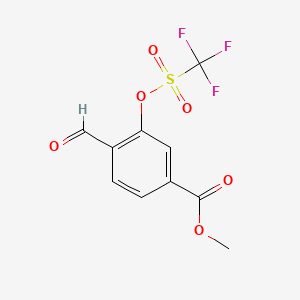
9,9-Dibutyl-9H-fluorene-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dibutyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C21H28N2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two butyl groups attached to the 9th carbon and two amine groups at the 2nd and 7th positions of the fluorene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibutyl-9H-fluorene-2,7-diamine typically involves the alkylation of fluorene derivatives followed by amination. One common method includes the following steps:
Alkylation: Fluorene is first alkylated with butyl bromide in the presence of a strong base such as sodium hydride to introduce the butyl groups at the 9th position.
Amination: The resulting 9,9-dibutylfluorene is then subjected to nitration to introduce nitro groups at the 2nd and 7th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Using large reactors for the alkylation step to produce 9,9-dibutylfluorene.
Continuous Flow Nitration and Reduction: Implementing continuous flow reactors for the nitration and reduction steps to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Dibutyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
9,9-Dibutyl-9H-fluorene-2,7-diamine has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for use in electronic devices.
Biological Research: Investigated for its potential as a fluorescent probe in biological imaging.
Medicinal Chemistry: Explored for its potential therapeutic applications due to its structural similarity to biologically active compounds.
Mécanisme D'action
The mechanism of action of 9,9-Dibutyl-9H-fluorene-2,7-diamine involves its interaction with molecular targets through its amine groups. These groups can form hydrogen bonds and interact with various biological molecules, influencing their function. The compound’s electronic properties also play a role in its interactions with electronic devices, where it can facilitate charge transport and emission processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dioctyl-9H-fluorene-2,7-diamine: Similar structure but with octyl groups instead of butyl groups.
9,9-Dihexyl-9H-fluorene-2,7-diamine: Similar structure but with hexyl groups instead of butyl groups.
Uniqueness
9,9-Dibutyl-9H-fluorene-2,7-diamine is unique due to its specific alkylation pattern, which influences its solubility, electronic properties, and reactivity. The presence of butyl groups provides a balance between hydrophobicity and electronic effects, making it suitable for various applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C21H28N2 |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
9,9-dibutylfluorene-2,7-diamine |
InChI |
InChI=1S/C21H28N2/c1-3-5-11-21(12-6-4-2)19-13-15(22)7-9-17(19)18-10-8-16(23)14-20(18)21/h7-10,13-14H,3-6,11-12,22-23H2,1-2H3 |
Clé InChI |
PJDPOFFDKGIJCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)


![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B13645125.png)



![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
![1-{[(3-Bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B13645173.png)


![Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13645195.png)

![4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13645206.png)
